1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a phenylethyl group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step reactions. One common method includes the reaction of 2-phenylethylamine with isocyanates to form the urea linkage. The pyrazolyl and pyridinyl groups can be introduced through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .
Comparison with Similar Compounds
Similar Compounds
1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea: shares similarities with other urea derivatives and heterocyclic compounds such as imidazo[1,2-a]pyrimidines and pyrazolopyridines.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Biological Activity
1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a phenethyl group, a urea moiety, and a pyrazole ring substituted with a pyridine. This unique arrangement is crucial for its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways:
- Inhibition of p38 MAP Kinase : Compounds with similar structures have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a significant role in inflammatory responses. For instance, certain pyrazole derivatives exhibited IC50 values in the low micromolar range against p38 MAPK, indicating potent inhibitory activity .
Biological Activity Overview
Case Study 1: Antimicrobial Properties
A study evaluated the antibacterial efficacy of various pyrazole derivatives, including those structurally related to our compound. The results demonstrated moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Case Study 2: Anti-inflammatory Effects
In another investigation, a related compound was tested for its ability to inhibit TNFα production in lipopolysaccharide (LPS)-stimulated THP-1 cells. The study reported an EC50 value of approximately 18 nM, showcasing significant anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Urea Linkage : The urea group is essential for binding interactions with target proteins.
- Pyrazole Ring : This moiety is known for its ability to modulate enzyme activity, particularly in carbonic anhydrase inhibition.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(21-10-8-16-5-2-1-3-6-16)22-11-12-24-15-18(14-23-24)17-7-4-9-20-13-17/h1-7,9,13-15H,8,10-12H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKNLCOJVXSPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.